![molecular formula C21H23N3O3 B10999074 5-oxo-1-phenyl-N-{2-[(phenylacetyl)amino]ethyl}pyrrolidine-3-carboxamide](/img/structure/B10999074.png)
5-oxo-1-phenyl-N-{2-[(phenylacetyl)amino]ethyl}pyrrolidine-3-carboxamide
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Overview
Description
5-oxo-1-phenyl-N-{2-[(phenylacetyl)amino]ethyl}pyrrolidine-3-carboxamide is a complex organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a phenyl group, and an amide linkage. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-oxo-1-phenyl-N-{2-[(phenylacetyl)amino]ethyl}pyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of a suitable amine with a carbonyl compound under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Amide Formation: The final step involves the formation of the amide linkage by reacting the pyrrolidine derivative with phenylacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
5-oxo-1-phenyl-N-{2-[(phenylacetyl)amino]ethyl}pyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the amide or phenyl groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Substituted amides, phenyl derivatives.
Scientific Research Applications
5-oxo-1-phenyl-N-{2-[(phenylacetyl)amino]ethyl}pyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-oxo-1-phenyl-N-{2-[(phenylacetyl)amino]ethyl}pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-oxo-1-phenyl-2-pyrazolin-3-carboxylic acid: Similar in structure but contains a pyrazoline ring instead of a pyrrolidine ring.
N-phenylpyrrolidine-2-carboxamide: Lacks the oxo and phenylacetyl groups.
Uniqueness
5-oxo-1-phenyl-N-{2-[(phenylacetyl)amino]ethyl}pyrrolidine-3-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
5-oxo-1-phenyl-N-{2-[(phenylacetyl)amino]ethyl}pyrrolidine-3-carboxamide is a pyrrolidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound exhibits a variety of biological effects, making it a subject of interest for further pharmacological studies.
Chemical Structure and Properties
The molecular structure of this compound features a pyrrolidine ring substituted with various functional groups that contribute to its biological activity. The presence of the oxo group and the phenylacetyl moiety are particularly noteworthy, as they may enhance the compound's interaction with biological targets.
Biological Activity Overview
Research indicates that derivatives of 5-oxopyrrolidine compounds demonstrate significant anticancer and antimicrobial properties. The following sections detail these activities based on recent studies.
Anticancer Activity
Recent studies have focused on the anticancer properties of 5-oxopyrrolidine derivatives, particularly against human lung adenocarcinoma (A549) cells.
- Mechanism of Action : The anticancer activity appears to be structure-dependent, with specific substitutions enhancing cytotoxic effects. For instance, compounds with free amino groups showed higher potency against A549 cells compared to those with acetylamino fragments .
- Case Study : In a comparative study, various 5-oxopyrrolidine derivatives were synthesized and tested against A549 cells. Compounds demonstrated varying levels of cytotoxicity, with some reducing cell viability significantly compared to standard chemotherapeutics like cisplatin .
Compound | IC50 (µM) | Effect on Non-cancerous Cells |
---|---|---|
Compound 15 | 66% reduction in viability | Moderate cytotoxicity |
Compound 20 | Highest activity | Low cytotoxicity |
Compound 21 | Selective activity | Minimal effect |
Antimicrobial Activity
The antimicrobial efficacy of 5-oxopyrrolidine derivatives has been evaluated against multidrug-resistant pathogens.
- Target Pathogens : Studies have shown effectiveness against strains such as Staphylococcus aureus, Klebsiella pneumoniae, and Pseudomonas aeruginosa. These compounds exhibited significant activity against both methicillin-resistant and vancomycin-intermediate strains .
- Research Findings : In vitro testing indicated that certain derivatives were effective at inhibiting the growth of resistant bacterial strains, suggesting their potential as therapeutic agents in treating infections caused by resistant pathogens .
Q & A
Q. How can synthetic routes for this compound be optimized to improve yield and purity?
Basic Research Focus
Optimization involves evaluating reaction conditions (e.g., solvent polarity, temperature, catalyst type) and purification methods. For example:
- Stepwise Assembly : Prioritize coupling reactions (e.g., amide bond formation) using carbodiimide-based catalysts (EDC/HOBt) to minimize side products .
- Purification : Combine column chromatography (silica gel, gradient elution) with recrystallization using polar aprotic solvents (DMF/water) to isolate high-purity crystals .
- Monitoring : Use TLC or HPLC to track intermediate stability, particularly for hydrolysis-prone groups like the pyrrolidinone ring .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
Basic Research Focus
A multi-technique approach ensures accuracy:
- NMR Spectroscopy : 1H and 13C NMR to verify substituent positions (e.g., phenylacetyl group at N-ethyl) and pyrrolidinone ring conformation .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., calculated exact mass: 323.12711 g/mol) .
- X-ray Crystallography : Resolve stereochemistry and hydrogen-bonding networks, especially for the carboxamide and phenylacetyl moieties .
Q. How can preliminary biological activity screening be designed for this compound?
Basic Research Focus
Start with target-agnostic assays:
- In Vitro Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify baseline activity .
- Enzyme Inhibition : Screen against kinases or proteases due to the compound’s amide-rich structure, which may mimic ATP-binding motifs .
- Physicochemical Profiling : Measure logP (predicted ~2.0) and PSA (70.67 Ų) to assess membrane permeability .
Q. How can stereochemical ambiguities in the pyrrolidinone ring be resolved?
Advanced Research Focus
- Chiral Chromatography : Use chiral stationary phases (e.g., amylose-based) to separate enantiomers, particularly if asymmetric synthesis introduces racemization .
- Vibrational Circular Dichroism (VCD) : Confirm absolute configuration by comparing experimental and computational spectra .
- Dynamic NMR : Detect atropisomerism in the phenylacetyl group under variable-temperature conditions .
Q. What strategies are effective for structure-activity relationship (SAR) studies on this scaffold?
Advanced Research Focus
- Substituent Variation : Replace the phenyl group with electron-withdrawing (e.g., 4-F-phenyl) or donating (e.g., 4-OMe-phenyl) groups to modulate bioactivity .
- Scaffold Hopping : Compare activity with related pyrrolidinone derivatives (e.g., 5-oxo-3-pyrrolidinecarboxamide analogs) to identify core pharmacophores .
- Proteomics : Use affinity pull-down assays with biotinylated analogs to map protein targets .
Q. How can computational modeling predict the compound’s interaction with biological targets?
Advanced Research Focus
- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., PARP-1) to identify binding poses for the carboxamide and phenyl groups .
- MD Simulations : Simulate solvated systems to assess stability of hydrogen bonds between the pyrrolidinone carbonyl and catalytic residues .
- QSAR : Train models on analogs (e.g., logP, PSA) to predict ADMET properties .
Q. How should contradictory data between computational predictions and experimental results be addressed?
Advanced Research Focus
- Free Energy Perturbation (FEP) : Refine binding affinity predictions by accounting for solvent effects and protein flexibility .
- Orthogonal Assays : Validate kinase inhibition claims using SPR (surface plasmon resonance) alongside enzymatic assays .
- Meta-Analysis : Cross-reference with structurally similar compounds (e.g., dihydropyridines) to identify confounding factors .
Q. What methodologies assess metabolic stability and degradation pathways?
Advanced Research Focus
- Liver Microsome Assays : Incubate with human microsomes and analyze metabolites via LC-MS/MS to identify oxidation or hydrolysis sites (e.g., pyrrolidinone ring) .
- Isotope Labeling : Use 14C-labeled phenylacetyl groups to trace metabolic byproducts .
- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms to evaluate drug-drug interaction risks .
Properties
Molecular Formula |
C21H23N3O3 |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
5-oxo-1-phenyl-N-[2-[(2-phenylacetyl)amino]ethyl]pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C21H23N3O3/c25-19(13-16-7-3-1-4-8-16)22-11-12-23-21(27)17-14-20(26)24(15-17)18-9-5-2-6-10-18/h1-10,17H,11-15H2,(H,22,25)(H,23,27) |
InChI Key |
JVPIXTJUMALNEA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NCCNC(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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